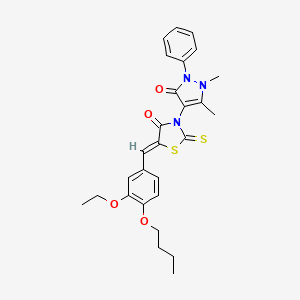![molecular formula C27H34N2O2 B12129572 12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Benzoyl-21-méthyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-ène-20-one: est un composé organique complexe caractérisé par sa structure pentacyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 12-Benzoyl-21-méthyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-ène-20-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure pentacyclique de base, suivie de l'introduction des groupes benzoyle et méthyle. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de benzoyle, l'iodure de méthyle et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et de la concentration des réactifs. Des techniques avancées telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour augmenter efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 12-Benzoyl-21-méthyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-ène-20-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, offrant une voie pour synthétiser des dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure d'aluminium et lithium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 12-Benzoyl-21-méthyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-ène-20-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action du 12-Benzoyl-21-méthyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-ène-20-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres biomolécules. La structure unique du composé lui permet de se lier sélectivement à ces cibles, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 12-thia-4,9-diazapentacyclo[11.8.0.02,11.03,8.014,19]heneicosa-1(13),2(11),3(8),4,6,14,16,18,20-nonaen-10-one
- [(1R,2S,10R,12S,13S)-12-Hydroxy-7,18-diméthoxy-6,17,21-triméthyl-5,8,16,19-tétraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tétraen-10-yl]méthyl acétate
Unicité
Le 12-Benzoyl-21-méthyl-13,21-diazapentacyclo[118002,1103,8014,19]henicos-11-ène-20-one est unique en raison de ses substitutions benzoyle et méthyle spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C27H34N2O2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
12-benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one |
InChI |
InChI=1S/C27H34N2O2/c1-28-26-23-19-12-6-5-9-17(19)15-16-21(23)24(25(30)18-10-3-2-4-11-18)29(26)22-14-8-7-13-20(22)27(28)31/h2-4,10-11,17,19-20,22-23,26H,5-9,12-16H2,1H3 |
Clé InChI |
ITIKPGJHUYWTTH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C3C4CCCCC4CCC3=C(N2C5CCCCC5C1=O)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)



![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
